molecular formula C22H27N5O3 B2739699 6-[(4-Methoxyphenyl)methyl]-4,7-dimethyl-2-pentylpurino[7,8-a]imidazole-1,3-dione CAS No. 887864-98-4

6-[(4-Methoxyphenyl)methyl]-4,7-dimethyl-2-pentylpurino[7,8-a]imidazole-1,3-dione

Cat. No. B2739699
CAS RN: 887864-98-4
M. Wt: 409.49
InChI Key: AHMBZZDJBDHXCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“6-[(4-Methoxyphenyl)methyl]-4,7-dimethyl-2-pentylpurino[7,8-a]imidazole-1,3-dione” is an organic compound with the molecular formula C22H27N5O3 and a molecular weight of 409.49. It is used in research .

Scientific Research Applications

Synthesis and Structural Analysis

Synthesis of Imidazole Derivatives : Research has explored the synthesis of various imidazole derivatives, which are crucial for developing pharmaceuticals, agrochemicals, and advanced materials. For instance, the synthesis of 4- and 5-disubstituted 1-benzylimidazoles as precursors to purine analogs highlights the importance of imidazole derivatives in medicinal chemistry (Alves et al., 1994).

Structural Characterization : The crystal and molecular structures of imidazole derivatives are often studied to understand their interaction mechanisms. For example, the imidazole-based bisphenol and its salts with various acids have been structurally characterized, shedding light on their potential as versatile hosts for anions (Nath & Baruah, 2012).

Bioactive Properties and Applications

Antitumor Activities : Imidazole derivatives have been investigated for their potential antitumor activities. For instance, new hybrids of 4H-imidazole-4-one and imidazolidine-2,4-dione were designed and synthesized, showing remarkable broad-spectrum cytotoxic potency against various cancer cell lines, suggesting their use as template models for further optimization in cancer therapy (El-Sayed et al., 2018).

Antiprotozoal Agents : Novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines have been synthesized and evaluated for their antiprotozoal activity. These compounds have shown strong DNA affinity and promising in vitro and in vivo activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum, highlighting their potential as antiprotozoal agents (Ismail et al., 2004).

Catalysis : The catalytic applications of imidazole derivatives have been explored, with findings such as a bioinspired dicopper complex with imidazole ligation catalyzing selective benzylic para-C-H activation, illustrating the potential of imidazole derivatives in organic synthesis and catalysis (Prokofieva et al., 2008).

properties

IUPAC Name

6-[(4-methoxyphenyl)methyl]-4,7-dimethyl-2-pentylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N5O3/c1-5-6-7-12-25-20(28)18-19(24(3)22(25)29)23-21-26(15(2)13-27(18)21)14-16-8-10-17(30-4)11-9-16/h8-11,13H,5-7,12,14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHMBZZDJBDHXCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C(=O)C2=C(N=C3N2C=C(N3CC4=CC=C(C=C4)OC)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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